Lambertic acid
Overview
Description
Lambertic acid is a compound that has been isolated from various plant sources . The IUPAC name of Lambertic acid is chlorane and its molecular formula is C20H28O3 . It is also known as (+)-lambertic acid .
Synthesis Analysis
The synthesis of Lambertic acid has been described in a study where it was transformed from (+)-podocarpic acid via a chromium complex . The synthesis started from a chiral nitroalkene .
Scientific Research Applications
Trace Element Analysis
Lambertic acid has been utilized in analytical chemistry, specifically in the determination of trace elements. A study by Tao Ming (2011) employed microwave digestion technology to digest samples and used a method involving Lambert-Beer Law for determining trace elements in Yi medicines. The technique demonstrated reliability and applicability for general scientific research, highlighting the benefits of reduced solvent usage and environmental pollution mitigation (Tao Ming, 2011).
UV-Vis Spectroscopy Applications
In another research, Lambert-Beer law was applied in UV-Vis spectrometry for detecting uric acid concentrations. This technique, due to the chemical characteristics of uric acid, provided fast and reliable detection, highlighting its potential application in the medical field for early detection of abnormal uric acid concentrations (N. Norazmi et al., 2017).
Enhancing Cancer Therapy
A significant application of Lambertianic acid is in cancer therapy. Deoksoo Ahn et al. (2018) found that Lambertianic acid, when combined with TNF-related apoptosis-inducing ligand (TRAIL), increased cytotoxicity and apoptosis in non-small cell lung cancer cells. This study suggests its potential as a therapeutic agent enhancing TRAIL-induced apoptosis in cancer treatment (Deoksoo Ahn et al., 2018).
Engineering Applications
The Lambert function, closely related to Lambertic acid in terms of analytical applications, has been recognized for its increasing utility in science and engineering. A study by I. Kesisoglou et al. (2021) highlighted its use in chemical engineering, advocating for its inclusion in the standard mathematical toolbox for engineers due to its simplicity and usefulness (I. Kesisoglou et al., 2021).
Therapeutic Potential
A comprehensive review by M. Shahinozzaman et al. (2021) on Lambertianic acid outlined its chemistry, source, purification, and therapeutic potentials. The review emphasized its potential health benefits in attenuating various conditions, including obesity and allergies, and its potential in cancer treatment targeting major signaling components (M. Shahinozzaman et al., 2021).
properties
IUPAC Name |
(1S,4aS,10aR)-6-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-12(2)14-10-13-6-7-17-19(3,15(13)11-16(14)21)8-5-9-20(17,4)18(22)23/h10-12,17,21H,5-9H2,1-4H3,(H,22,23)/t17-,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDJDNNMKHXZOQ-RLLQIKCJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lambertic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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